
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiepin ring, which is a seven-membered ring containing a sulfur atom, and is substituted with tert-butyl and methyl groups. The presence of these bulky substituents can influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium typically involves the following steps:
Formation of the Thiepin Ring: The initial step involves the formation of the thiepin ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions. Common reagents for these reactions include tert-butyl chloride and methyl iodide, often in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Quaternization: The final step involves the quaternization of the thiepin ring to form the 1-ium ion. This can be achieved using methyl iodide or other alkylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiepin ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form thiols or thioethers.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions, particularly under acidic or basic conditions. Reagents like halogens or alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiepin derivatives.
科学的研究の応用
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant to stabilize lubricant oils.
2,7-Di-tert-butyl-9,9-dimethylxanthene: Utilized as a building block in organic synthesis.
Uniqueness
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium stands out due to its thiepin ring structure, which imparts unique chemical and biological properties
特性
CAS番号 |
92599-99-0 |
|---|---|
分子式 |
C16H27S+ |
分子量 |
251.5 g/mol |
IUPAC名 |
2,7-ditert-butyl-4,5-dimethyl-4H-thiepin-1-ium |
InChI |
InChI=1S/C16H27S/c1-11-9-13(15(3,4)5)17-14(10-12(11)2)16(6,7)8/h9-11H,1-8H3/q+1 |
InChIキー |
MJGYWTGZCQXMJA-UHFFFAOYSA-N |
正規SMILES |
CC1C=C([S+]=C(C=C1C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


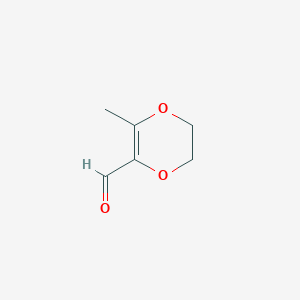
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
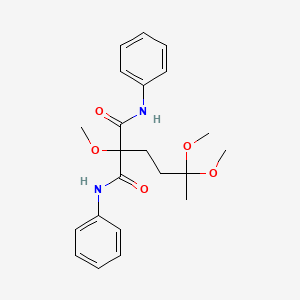

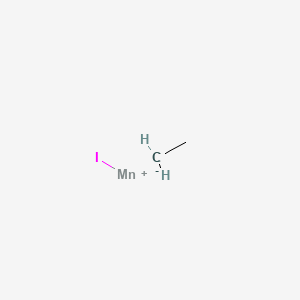
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
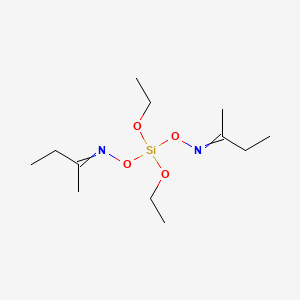
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)


![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
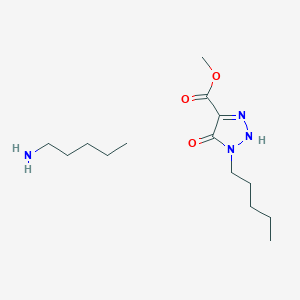
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)
